2-[(Carboxymethyl)amino]propanoic acid hydrochloride
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Overview
Description
“2-[(Carboxymethyl)amino]propanoic acid hydrochloride” is a biochemical used for proteomics research . It is also known as N-(carboxymethyl)alanine hydrochloride .
Molecular Structure Analysis
The molecular formula of “2-[(Carboxymethyl)amino]propanoic acid hydrochloride” is C5H10ClNO4 . The InChI code is 1S/C5H9NO4.ClH/c1-3(5(9)10)6-2-4(7)8;/h3,6H,2H2,1H3,(H,7,8)(H,9,10);1H .Physical And Chemical Properties Analysis
The physical form of “2-[(Carboxymethyl)amino]propanoic acid hydrochloride” is solid . It has a molecular weight of 183.59 . The melting point is between 238 - 240 degrees Celsius . The boiling point is 347.4ºC at 760mmHg .Scientific Research Applications
Corrosion Inhibition : Novel amino acids-based corrosion inhibitors, including derivatives of 2-[(Carboxymethyl)amino]propanoic acid, have been synthesized and studied for their effectiveness in preventing mild steel corrosion. These inhibitors show high inhibition efficiency and are considered environmentally friendly alternatives (Srivastava et al., 2017).
Fluorescence Derivatisation : Derivatives of this compound have been used in fluorescence derivatisation of amino acids. These derivatives exhibit strong fluorescence, making them useful in biological assays (Frade et al., 2007).
Optical Resolution : The optical resolution process of amino acids, including 2-[(Carboxymethyl)amino]propanoic acid hydrochloride derivatives, has been studied for the synthesis of optically active compounds. This process is significant in the pharmaceutical and chemical industries (Shiraiwa et al., 1998).
Synthesis of Non-Natural Diamino Acids : These compounds have been used in the synthesis of non-natural diamino acids, which have applications in peptide and protein research (Bolognese et al., 2006).
Pharmacological Studies : Derivatives of 2-[(Carboxymethyl)amino]propanoic acid have been studied for their pharmacological properties, particularly in relation to their effects on NMDA receptors, which are significant in neurological research (Gu et al., 1998).
Polymer Modification : In the field of materials science, these compounds have been used to modify polymers, enhancing properties such as swelling and thermal stability, which are important for medical applications (Aly & El-Mohdy, 2015).
Chelating Agents : Alterations of amino acids, including 2-[(Carboxymethyl)amino]propanoic acid, have led to the creation of new families of chelating agents, which are useful in chemical and environmental applications (Dobosz et al., 1998).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, keeping people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
2-(carboxymethylamino)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.ClH/c1-3(5(9)10)6-2-4(7)8;/h3,6H,2H2,1H3,(H,7,8)(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDGVDGXRJRMOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377396 |
Source
|
Record name | 2-[(carboxymethyl)amino]propanoic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Carboxymethyl)amino]propanoic acid hydrochloride | |
CAS RN |
33012-75-8 |
Source
|
Record name | 2-[(carboxymethyl)amino]propanoic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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